5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole
Description
Properties
IUPAC Name |
5-(4-ethoxy-2-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c1-2-15-6-3-4-7(8(10)5-6)9-11-13-14-12-9/h3-5H,2H2,1H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNBRFBVOBZGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Method
The earliest synthesis of tetrazoles dates back to 1910, involving the direct reaction of hydrazoic acid with hydrogen cyanide, leading to the formation of 1H-tetrazole. However, this method is limited by the use of toxic reagents and harsh conditions, making it unsuitable for large-scale or sensitive syntheses.
Modern [3+2] Cycloaddition Approach
Contemporary synthesis predominantly employs the [3+2] cycloaddition between organic nitriles and azide ions, catalyzed by either homogeneous or heterogeneous catalysts. This method offers versatility, higher yields, and milder reaction conditions.
Specific Synthesis of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole
Reaction Scheme
The general reaction involves the nitrile precursor, 4-ethoxy-2-fluorobenzonitrile, reacting with an azide source (e.g., sodium azide) under catalytic conditions to afford the target tetrazole.
$$
\text{4-ethoxy-2-fluorobenzonitrile} + \text{sodium azide} \xrightarrow{\text{catalyst}} 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole
$$
Reaction Conditions and Catalysts
Reaction Optimization
Research indicates that microwave irradiation can significantly improve reaction efficiency, achieving yields up to 99% within 1 hour under optimized conditions. Catalysts like nano-TiCl4·SiO2 provide high reactivity and facilitate regioselectivity, reducing byproduct formation.
Data Tables Summarizing Synthesis Parameters
Table 1: Optimization of Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nano-TiCl4·SiO2 | PEG-400 | 70 | 1.5 | 92 | |
| Scandium triflate | Ethanol | 75 | 2 | 89 | |
| Bismuth chloride | Water | 80 | 2 | 85 |
Table 2: Spectroscopic Confirmation
| Technique | Key Features | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.5 ppm (aromatic protons), δ 1.3 ppm (ethoxy methyl) | Confirms aromatic and ethoxy groups | |
| FT-IR | N–H stretch at ~3100 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹ | Validates tetrazole ring formation | |
| EIMS | Molecular ion peak at m/z ~235 | Confirms molecular weight |
Reaction Mechanism and Pathway
The synthesis proceeds via nucleophilic attack of azide ion on the nitrile carbon, forming an intermediate azido nitrile. Subsequent intramolecular cyclization under catalytic conditions yields the tetrazole ring. Catalysts like nano-TiCl4·SiO2 facilitate the cycloaddition by activating the nitrile and stabilizing transition states, leading to high selectivity and yields.
Research Findings and Innovations
- Microwave-Assisted Synthesis: Significantly reduces reaction times and increases yields, making the process more efficient and environmentally friendly.
- Catalyst Reusability: Nano-catalysts like TiCl4·SiO2 demonstrate excellent reusability over multiple cycles without significant loss of activity.
- Green Chemistry Approaches: Solvent-free or aqueous conditions are increasingly employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Synthesis of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole
The compound is typically synthesized through the reaction of 4-ethoxy-2-fluorobenzonitrile with sodium azide under specific catalytic conditions. The general reaction can be represented as follows:
The synthesis can be optimized using various catalysts, such as scandium triflate or bismuth chloride, achieving high yields (up to 99%) under microwave irradiation conditions .
5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole has demonstrated significant biological activity, particularly in the fields of pharmacology and biochemistry. Its potential applications include:
- Anticancer Activity : Research involving 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols has shown that these compounds can act as microtubule destabilizers, exhibiting potent anticancer effects against various cell lines such as SGC-7901, A549, and HeLa . The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest.
- Antimicrobial Properties : Studies have reported that tetrazole derivatives exhibit antimicrobial activity against a range of bacteria and fungi. For instance, compounds derived from tetrazoles have shown effectiveness against Enterococcus faecalis, Candida albicans, and Pseudomonas aeruginosa .
Applications in Scientific Research
The unique properties of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole make it a valuable building block in various research applications:
Table 1: Applications of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used in the development of novel anticancer agents targeting microtubules. |
| Synthetic Chemistry | Acts as a versatile building block for synthesizing more complex chemical entities. |
| Biological Studies | Investigated for its enzyme inhibition properties and interactions with biological receptors. |
| Material Science | Potential use in the production of specialty chemicals and materials due to its unique structure. |
Case Studies
Several studies highlight the efficacy and potential of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole:
- Microtubule Destabilizers : A study synthesized a series of tetrazoles that showed significant potency against cancer cell lines by disrupting microtubule dynamics .
- Antimicrobial Screening : A new series of tetrazole derivatives demonstrated strong antibacterial and antifungal activities compared to standard treatments . The binding affinity studies indicated promising interactions with target proteins.
- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor revealed potential pathways for therapeutic applications in diseases where enzyme regulation is critical.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure combines a 2-fluoro and 4-ethoxy substituent on the phenyl ring. Substituent position and electronic effects significantly influence properties:
- Electron-withdrawing groups (e.g., F) : Increase tetrazole ring acidity, enhancing solubility in polar solvents and metal coordination capacity.
Key Analogues:
5-(4-Fluorophenyl)-1H-tetrazole
- Substituents : 4-Fluoro.
- Molecular Weight : 164.143 g/mol.
- Spectroscopy : NMR signals at δ 8.05 (d, 2H, aromatic) and δ 7.25 (d, 2H, aromatic) confirm the fluorophenyl moiety.
- Comparison : Lacks the ethoxy group, reducing steric bulk and lipophilicity compared to the target compound.
1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole (Compound 4l, )
- Substituents : 4-Ethoxy (on one phenyl), 3,4,5-trimethoxy (on the other).
- Molecular Weight : 426.40 g/mol.
- Melting Point : 170–171°C.
- Synthesis Yield : 53%.
- Spectroscopy : NMR shows δ 7.45 (s, 2H, trimethoxyphenyl) and δ 4.05 (q, 2H, ethoxy).
- Comparison : The ethoxy group enhances solubility in organic solvents, while fluorine in the target compound may increase acidity.
5-(4-Methoxyphenyl)-2H-tetrazole Substituents: 4-Methoxy. Molecular Weight: 176.17 g/mol. Spectroscopy: IR absorption at 1600 cm⁻¹ (C-O stretch).
Physicochemical Properties
*Calculated based on formula C₉H₈FN₄O.
Biological Activity
5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Overview of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole
This compound belongs to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of an ethoxy group and a fluorine atom on the phenyl ring contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interactions with binding sites. The exact mechanisms are context-dependent and require further investigation to elucidate specific pathways involved in its biological effects.
Biological Activities
Research has indicated that tetrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds derived from tetrazoles have shown significant antibacterial and antifungal properties. For example, studies demonstrated that several tetrazole derivatives displayed effective antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some tetrazole derivatives have been evaluated for their anticancer potential. For instance, compounds similar to 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole have been reported to inhibit the proliferation of cancer cell lines such as HepG2 (liver) and MCF-7 (breast) with notable potency compared to standard treatments like fluorouracil .
- Anti-inflammatory Effects : Certain studies suggest that tetrazoles can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities of Tetrazole Derivatives
Notable Research Studies
- Antimicrobial Activity : A study evaluated various tetrazole compounds for their antimicrobial efficacy using the disc diffusion method. The results indicated that certain derivatives had zones of inhibition comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .
- Cytotoxic Analysis : In another investigation, compounds based on the tetrazole structure were subjected to cytotoxicity tests against multiple cancer cell lines. Results showed that some derivatives had significant cytotoxic effects, leading to apoptosis in targeted cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole with various protein targets. These studies revealed promising interactions that could inform future drug development efforts .
Q & A
Q. Table 1. Synthetic Optimization for 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Nano-TiCl4·SiO2 | 92 | |
| Solvent | PEG-400 | 85 | |
| Temperature (°C) | 70–80 | 89 | |
| Reaction Time (h) | 1–2 | 90 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Peaks/Signals | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d6) | δ 7.2–7.5 (m, 3H, Ar–H) | Fluorophenyl protons | |
| δ 4.1 (q, 2H, –OCH2CH3) | Ethoxy group | ||
| FT-IR | 3100 cm⁻¹ (N–H) | Tetrazole ring | |
| EIMS | m/z 235 [M]+ | Molecular ion confirmation |
Critical Analysis of Research Gaps
- Pharmacokinetics : Limited data on bioavailability or metabolic pathways of ethoxy-fluorophenyl tetrazoles.
- Toxicity Profiling : No in vivo studies reported; future work should assess hepatotoxicity (e.g., ALT/AST levels).
- Catalyst Reusability : Nano-TiCl4·SiO2 efficiency after multiple cycles remains unexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
